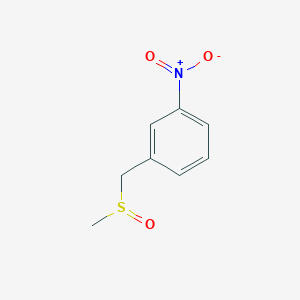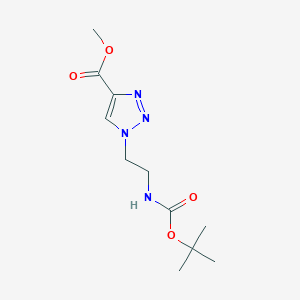
1-(2-((叔丁氧羰基)氨基)乙基)-1H-1,2,3-三唑-4-甲酸甲酯
描述
“Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction . The synthesis process can be optimized by using various bases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .
Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the reactive triazole ring and the Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and other physical properties would need to be determined experimentally.
科学研究应用
三唑衍生物在药物开发中的应用
三唑,包括 1-(2-((叔丁氧羰基)氨基)乙基)-1H-1,2,3-三唑-4-甲酸甲酯,在制药工业中对于创造具有各种治疗活性的新药至关重要。这些化合物因其抗炎、抗血小板、抗菌、抗肿瘤和抗病毒特性而受到研究。三唑的结构变化的多样性允许合成具有靶向生物活性的化合物。例如,Ferreira 等人 (2013 年) 的综述强调了 1H-1,2,3-三唑衍生物在新药专利申请中的重要性,强调了与绿色化学原理相符的有效合成方法的必要性,以应对新出现的健康挑战和耐药性问题 (Ferreira 等人,2013 年)。
绿色化学与合成
三唑衍生物的合成,包括与 1-(2-((叔丁氧羰基)氨基)乙基)-1H-1,2,3-三唑-4-甲酸甲酯 类似的那些,正朝着更加环保和可持续的方法发展。已经开发出环保程序,例如使用水作为溶剂、微波辐照和使用可生物降解催化剂,以提高三唑合成的效率和环境影响。这些进步对于减少化学合成的生态足迹至关重要,同时保持高产率和产品纯度。de Souza 等人 (2019 年) 的综述讨论了 1,2,3-三唑点击合成的最新环保方法,重点介绍了催化剂和反应条件方面的创新,这些创新提供了诸如减少反应时间和简化后处理过程等好处 (de Souza 等人,2019 年)。
未来方向
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group in organic synthesis, particularly for the protection of amino groups . The Boc group can be removed under mild acidic conditions to reveal the free amine , which can then interact with its targets.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature interactions with biological targets .
Result of Action
The removal of the boc group and the subsequent interactions of the free amine with its targets could lead to various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is typically performed under mild acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action. Additionally, temperature and the presence of other chemical species could also influence the compound’s stability and interactions with its targets .
生化分析
Biochemical Properties
Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and esterases, due to its ester functional group. The interaction with proteases can lead to the cleavage of the ester bond, resulting in the release of the triazole moiety. Additionally, the tert-butoxycarbonyl (Boc) group can be selectively removed under mild conditions, making it a useful protecting group in peptide synthesis .
Cellular Effects
Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of specific enzymes involved in signal transduction. For example, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact gene expression and cellular metabolism, resulting in changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for certain enzymes by mimicking the natural substrate and occupying the active site. This binding interaction can prevent the enzyme from catalyzing its normal reaction, thereby modulating the biochemical pathway in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it can continuously modulate enzyme activity and cell signaling pathways over extended periods .
属性
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)12-5-6-15-7-8(13-14-15)9(16)18-4/h7H,5-6H2,1-4H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMOMHFLRXQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


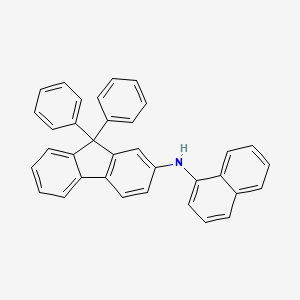
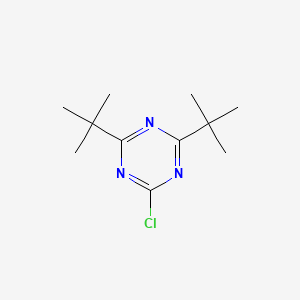

![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
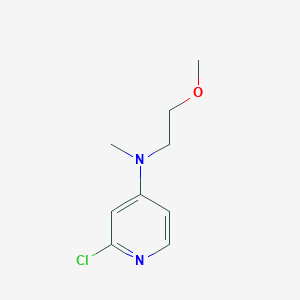


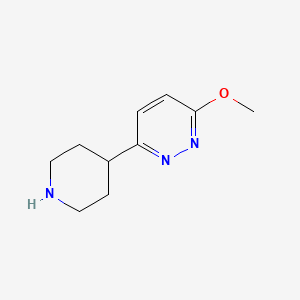
![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)




